2-(2-morpholino-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-morpholino-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide is a complex organic compound that belongs to the class of isothiazoles Isothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit quorum sensing in gram-negative bacteria .
Mode of Action
It’s worth noting that similar compounds have shown promising quorum-sensing inhibitors with ic 50 of 1152 μg mL −1, 1822 μg mL −1 and 455 μg mL −1, respectively .
Biochemical Pathways
Similar compounds have been found to affect quorum sensing pathways in bacteria, which are used to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Result of Action
Similar compounds have shown to inhibit the growth of bacteria and showed moderate anti-biofilm formation of pseudomonas aeruginosa .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-morpholino-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide typically involves the reaction of benzo[d]isothiazol-3(2H)-one with morpholine and an appropriate oxidizing agent. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and efficiency in producing the compound. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the required purity levels for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(2-morpholino-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the sulfur and nitrogen atoms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
2-(2-morpholino-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding enzyme interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: Another heterocyclic compound with a similar structure but different functional groups.
Isothiazole: Shares the core ring structure but lacks the additional substituents found in the target compound.
Thiazole: Similar ring structure but with different positioning of sulfur and nitrogen atoms.
Uniqueness
2-(2-morpholino-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other related compounds.
Properties
IUPAC Name |
2-(2-morpholin-4-yl-2-oxoethyl)-1,1-dioxo-1,2-benzothiazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5S/c16-12(14-5-7-20-8-6-14)9-15-13(17)10-3-1-2-4-11(10)21(15,18)19/h1-4H,5-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQARAJKBNNXDA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.